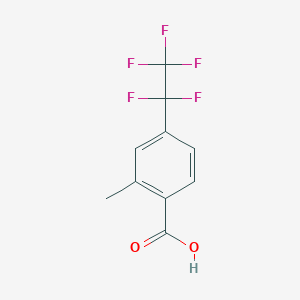

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C10H7F5O2. This compound is characterized by the presence of a methyl group and a pentafluoroethyl group attached to a benzoic acid core. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid typically involves the introduction of the pentafluoroethyl group to a benzoic acid derivative. One common method is the Friedel-Crafts alkylation reaction, where a benzoic acid derivative is reacted with a pentafluoroethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound can be converted to 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene-1,2-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in the activity of enzymes and receptors, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid

- 2-Methylbenzoic acid

- 4-Methylbenzoic acid

Uniqueness

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid is unique due to the presence of both a methyl group and a pentafluoroethyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and thermal stability, making it valuable for specific applications in research and industry.

Biological Activity

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development and other applications.

- Molecular Formula : C10H7F5O

- Molecular Weight : 238.15 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 383-13-1

| Property | Value |

|---|---|

| Boiling Point | 242-243 °C |

| Melting Point | 155-156 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its pentafluoroethyl group , which enhances lipophilicity and membrane permeability. This property allows the compound to interact effectively with various biological targets, influencing enzyme activity and cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain fluorinated compounds can inhibit the growth of bacteria and fungi by disrupting their cellular membranes or interfering with metabolic processes .

Anticancer Activity

The compound's ability to inhibit specific enzymes involved in cancer progression has been investigated. The pentafluoroethyl substituent may enhance the selectivity and potency of the compound against cancer cell lines by modulating enzyme-substrate interactions .

Enzyme Inhibition Studies

Inhibition studies reveal that this compound can selectively inhibit phospholipase A2 (PLA2) enzymes. This inhibition is crucial as PLA2 enzymes play significant roles in inflammation and cancer .

Case Study 1: Inhibition of Phospholipase A2

A study demonstrated that the introduction of a pentafluoroethyl group led to selective inhibition of GVIA iPLA2. The compound showed an IC50 value indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in managing inflammatory diseases and certain cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of fluorinated benzoic acids against various pathogens. Results indicated that compounds similar to this compound exhibited significant inhibitory effects on Gram-positive bacteria .

Research Findings Summary

Recent findings highlight the diverse biological activities associated with this compound:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against specific bacteria |

| Anticancer | Inhibits enzyme activity related to cancer |

| Enzyme Inhibition | Selective inhibition of PLA2 enzymes |

Properties

Molecular Formula |

C10H7F5O2 |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid |

InChI |

InChI=1S/C10H7F5O2/c1-5-4-6(2-3-7(5)8(16)17)9(11,12)10(13,14)15/h2-4H,1H3,(H,16,17) |

InChI Key |

NPVYOOWWGXLSLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.